molecular formula C13H17N3S B5872007 N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide

N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide

Cat. No. B5872007
M. Wt: 247.36 g/mol
InChI Key: QWQLAYAPMSNCCV-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide, also known as PETT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PETT is a thiosemicarbazone derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been studied for its potential to treat infectious diseases, such as tuberculosis and malaria, by targeting the enzymes involved in the biosynthesis of essential metabolites. In neurodegenerative disorders, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide exerts its pharmacological effects by chelating metal ions and inhibiting the activity of enzymes involved in various metabolic pathways. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of DNA, by chelating the iron ion in its active site. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of thymidine, by chelating the zinc ion in its active site.
Biochemical and Physiological Effects
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiproliferative effects. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and reducing the levels of inflammatory mediators. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to be stable under various conditions and can be easily synthesized in large quantities. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to have low toxicity in vitro and in vivo. However, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several potential future directions for research on N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide. One potential direction is the development of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide derivatives with improved pharmacological properties, such as increased solubility and specificity for target enzymes. Another potential direction is the investigation of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide's potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide-based imaging agents for diagnostic purposes is another potential direction for research.

Synthesis Methods

N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide can be synthesized through a condensation reaction between 1-phenylethylidene-2,3-dimethyl-1-pyrrolidinecarboxaldehyde and thiosemicarbazide. The reaction takes place in ethanol under reflux conditions, and the product is obtained through recrystallization from ethanol.

properties

IUPAC Name

N-[(E)-1-phenylethylideneamino]pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-11(12-7-3-2-4-8-12)14-15-13(17)16-9-5-6-10-16/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,17)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQLAYAPMSNCCV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N1CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N1CCCC1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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